REACTION_CXSMILES
|
[CH:1]([NH:4][CH:5]([CH3:7])[CH3:6])([CH3:3])[CH3:2].[O:8]1[CH2:13][CH2:12][CH:11]([C:14]([OH:16])=[O:15])[CH2:10][CH2:9]1.C([N-]C(C)C)(C)C.[Li+:24].[CH2:25]=[O:26]>O1CCCC1.CN(C)P(N(C)C)(N(C)C)=O>[CH:1]([N-:4][CH:5]([CH3:7])[CH3:6])([CH3:3])[CH3:2].[Li+:24].[OH:26][CH2:25][C:11]1([C:14]([OH:16])=[O:15])[CH2:12][CH2:13][O:8][CH2:9][CH2:10]1 |f:2.3,7.8|
|
Name
|
N-butyl lithium
|
Quantity
|
16.5 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(P(=O)(N(C)C)N(C)C)C
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
O1CCC(CC1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Type
|
CUSTOM
|
Details
|
with stirring for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form a slurry
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred for 25 minutes
|
Duration
|
25 min
|
Type
|
CONCENTRATION
|
Details
|
The slurry was carefully concentrated at ambient temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (8×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
WASH
|
Details
|
Chromatography over silica gel (80 g), and eluting with 10% methanol/methylene chloride
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1(CCOCC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |